1,9-Dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione is a complex organic compound classified under the category of delta-lactones. It is known for its unique bicyclic structure that incorporates both dioxane and cycloalkane features, which contribute to its chemical properties and potential applications. The compound is identified by its CAS number 16983-23-6 and has a molecular formula of C15H20O4, with a molecular weight of 264.32 g/mol .
The molecular structure of 1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione can be represented using various chemical notation systems:
InChI=1S/C15H20O4/c1-8-4-12-10(9(2)14(17)19-12)6-15(3)7-18-13(16)5-11(8)15/h8,10-12H,2,4-7H2,1,3H3/t8-,10?,11+,12+,15-/m1/s1CC1CC2C(CC3(C1CC(=O)OC3)C)C(=C)C(=O)O2The structure features multiple chiral centers and a complex arrangement that influences its reactivity and interactions.
The chemical reactivity of 1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione can be characterized by its ability to undergo various reactions typical of lactones and diketones:
The reaction conditions (temperature, solvent choice) significantly affect the yield and purity of the product.
The mechanism of action for 1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione primarily involves its interactions at the molecular level with biological targets or other chemical species.
While specific biological data on this compound's mechanism is limited, similar compounds often exhibit significant biological activity due to their structural complexity.
Experimental studies are necessary to determine precise physical properties such as melting point and boiling point.
1,9-Dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione has potential applications in various fields:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: